N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
Description
N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing carboxamides This compound is characterized by its unique structure, which includes a brominated pyridine ring, a methylsulfonyl group, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c1-8-6-9(10(13)14-7-8)15-11(16)12(4-3-5-12)19(2,17)18/h6-7H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWKONMBMQPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)NC(=O)C2(CCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps:
Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-5-methylpyridine.
Formation of the cyclobutane ring: The brominated pyridine is then reacted with a suitable cyclobutane derivative, often through a cycloaddition reaction, to form the cyclobutane ring structure.
Introduction of the methylsulfonyl group: The intermediate product is treated with a sulfonylating agent such as methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Formation of the carboxamide: Finally, the compound is converted into the carboxamide by reacting with an amine, typically under mild conditions to avoid decomposition of the sensitive groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is studied for its potential anti-inflammatory and anticancer properties. Its structural features enable it to bind to specific enzymes and receptors, modulating their activity.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine ring and the methylsulfonyl group play crucial roles in binding to active sites, while the cyclobutane carboxamide moiety provides structural rigidity. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
- N-(2-fluoro-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
- N-(2-iodo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
Uniqueness
Compared to its analogs, N-(2-bromo-5-methylpyridin-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in a variety of substitution reactions. Additionally, the methylsulfonyl group enhances its solubility and stability, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
